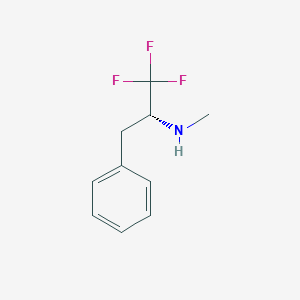

(R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine

Description

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

(2R)-1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine |

InChI |

InChI=1S/C10H12F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h2-6,9,14H,7H2,1H3/t9-/m1/s1 |

InChI Key |

PANUIFWXZBSEJY-SECBINFHSA-N |

Isomeric SMILES |

CN[C@H](CC1=CC=CC=C1)C(F)(F)F |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Process Overview

This method involves the catalytic hydrogenation of a precursor followed by selective etherification:

- Hydrogenation : The starting material, 2-benzoyl-N-benzyl-N-methylethylamine, is hydrogenated using a catalyst such as Pt/C or Pd-Pt/C under a hydrogen pressure of 5 bar at 50°C in ethanol or ethyl acetate. This step yields 1-phenyl-3-(N-methylamino)-propane-1-ol.

- Etherification : The alcohol is reacted with 1-chloro-4-trifluoromethylbenzene in the presence of potassium t-butoxide and potassium iodide as co-catalysts. The reaction occurs in N-methylpyrrolidone (NMP) at 80°C for six hours.

Key Reaction Conditions

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Hydrogenation | Pt/C or Pd-Pt/C catalyst | 5 bar H₂, 50°C | ~85% |

| Etherification | K-tBuO, KI, p-chlorobenzotrifluoride | NMP solvent, 80°C, 6 hrs | High |

Advantages

- High yield and purity.

- Mild reaction conditions suitable for industrial scaling.

Mannich Reaction Followed by Reduction

Process Overview

This method employs a Mannich reaction to form an intermediate that is subsequently reduced:

- Mannich Reaction : Acetophenone reacts with formaldehyde and methylamine to form a β-amino ketone intermediate.

- Reduction : The intermediate undergoes catalytic hydrogenation to yield the target compound.

Key Reaction Conditions

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Mannich Reaction | Acetophenone, CH₂O, MeNH₂ | Acidic medium | Moderate |

| Reduction | H₂, Pd/C catalyst | Room temperature | ~74% |

Notes

This method is cost-effective due to readily available starting materials but may require optimization for enantiomeric purity.

Friedel-Crafts Alkylation and Subsequent Steps

Process Overview

This approach uses Friedel-Crafts alkylation followed by catalytic transformations:

- Alkylation : Benzene reacts with cinnamaldehyde in the presence of a Lewis acid catalyst to produce an intermediate.

- Hydrogenation and Methylation : The intermediate undergoes catalytic hydrogenation followed by methylation using methyl iodide.

Key Reaction Conditions

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Alkylation | Benzene, cinnamaldehyde | AlCl₃ catalyst | Moderate |

| Hydrogenation | H₂, Ni catalyst | Elevated temperature | High |

| Methylation | CH₃I | Basic medium | High |

Limitations

The Friedel-Crafts step may result in regioselectivity issues requiring additional purification steps.

Direct Fluorination Approach

Process Overview

This method involves direct fluorination of a precursor amine:

- A precursor amine is treated with trifluoromethylating agents such as trifluoromethyl iodide under basic conditions.

- The reaction proceeds with high selectivity for the trifluoromethyl group.

Key Reaction Conditions

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Trifluoromethylation | CF₃I | Basic medium, low temp | Moderate |

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes and interact with intracellular targets. The phenyl ring and propylamine chain contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to the phenethylamine family, sharing core features with psychoactive agents (e.g., MDMA) and fluorinated bioactive molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Fluorination Effects

The trifluoromethyl group in (R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine distinguishes it from non-fluorinated analogs:

- Lipophilicity : Fluorination increases logP values, enhancing membrane permeability and bioavailability .

- Metabolic Stability: -CF₃ groups resist oxidative degradation, prolonging half-life compared to non-fluorinated amines like (R)-1-Methyl-3-phenylpropylamine .

- Electron-Withdrawing Effects : The -CF₃ group may modulate electronic properties of the aromatic ring, influencing receptor binding or catalytic interactions .

N-Methylation and Stereochemistry

- N-Methylation : Present in both the target compound and MDMA, this moiety reduces polarity and may improve blood-brain barrier penetration .

- Chirality : The (R)-enantiomer’s configuration could lead to divergent biological activities compared to the (S)-form, as seen in other chiral amines (e.g., amphetamines) .

Research Findings and Gaps

- Biological Activity: No direct studies on the target compound are cited in the evidence. However, fluorinated phenethylamines (e.g., fluoroamphetamine derivatives) show increased potency in serotonin receptor modulation .

- Thermodynamic Data: Experimental values (e.g., melting point, solubility) are absent but can be inferred: higher melting point than non-fluorinated analogs due to -CF₃’s rigidity.

- Safety Profile : Fluorinated amines may exhibit unique toxicities; further in vitro studies are needed .

Biological Activity

(R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine, also known by its CAS number 763907-26-2, is a compound of interest due to its potential biological activity related to neurotransmitter uptake inhibition. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10F3N

- Molecular Weight : 189.18 g/mol

- CAS Number : 763907-26-2

The compound is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). Its mechanism primarily involves the inhibition of the uptake of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine into synaptosomes. Research indicates that the trifluoromethyl group enhances the compound's efficacy in inhibiting serotonin uptake compared to other substituents .

Biological Activity Data

| Neurotransmitter | Inhibition Type | Ki Value (M) |

|---|---|---|

| Serotonin (5-HT) | Competitive Inhibition | |

| Norepinephrine (NE) | Competitive Inhibition | |

| Dopamine | Competitive Inhibition |

These values suggest that (R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine is a potent inhibitor of serotonin uptake, with a significantly lower Ki value compared to norepinephrine and dopamine .

Case Studies and Research Findings

-

Selective Serotonin Reuptake Inhibition :

A study demonstrated that the compound effectively inhibited serotonin uptake in rat brain synaptosomes after intraperitoneal administration. The inhibition was significant at 15 minutes post-administration and persisted for up to 24 hours . -

Comparison with Other Antidepressants :

The compound was compared with tricyclic antidepressants such as chlorimipramine. While both showed similar in vitro effectiveness in inhibiting serotonin uptake, (R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine did not affect norepinephrine uptake in vivo, highlighting its selective action on serotonin . -

Potential Therapeutic Applications :

Given its selective inhibition profile, this compound may have therapeutic potential in treating conditions associated with dysregulated serotonin levels, such as depression and anxiety disorders.

Toxicological Profile

The compound has been classified with caution due to its potential toxicity. It is essential to consider safety data sheets when handling this chemical in laboratory settings. The GHS classification indicates it poses danger and requires appropriate safety measures during use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.